molecular formula C13H12N4O B8076360 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine

6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine

Cat. No.: B8076360
M. Wt: 240.26 g/mol
InChI Key: WEJKHANAHRZJKI-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its imidazo[1,2-b]pyridazine core, which is known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 2-chloropyridazine under basic conditions to yield the desired imidazo[1,2-b]pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit the enzymatic activity of TAK1 kinase, which plays a crucial role in cell growth, differentiation, and apoptosis. This inhibition is achieved through binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation .

Comparison with Similar Compounds

Biological Activity

6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique imidazo[1,2-b]pyridazine core structure is associated with various biological activities, particularly in the context of cancer and infectious diseases.

  • Chemical Formula : C13H12N4O
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 1191894-48-0

The primary biological activity of this compound is attributed to its inhibition of specific kinases, notably TAK1 (Transforming Growth Factor Beta-Activated Kinase 1). TAK1 plays a crucial role in cellular processes such as growth, differentiation, and apoptosis. The compound binds to the active site of TAK1, inhibiting its phosphorylation and activation, which can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties:

  • Inhibition of FLT3 Kinase : The compound has been shown to inhibit the FLT3-ITD pathway, which is significant in acute myeloid leukemia (AML). It has demonstrated nanomolar IC50 values against recombinant FLT3-ITD and FLT3-D835Y variants, indicating strong potential as a therapeutic agent for AML treatment .
  • Cell Cycle Arrest : In vitro assays indicate that the compound can induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .

Antimycobacterial Activity

The imidazo[1,2-b]pyridazine scaffold has been explored for its antimycobacterial properties against Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.5 µg/mL against Mycobacterium tuberculosis and Mycobacterium marinum. The presence of specific substituents on the phenyl moiety enhances activity against these pathogens .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its substituents:

SubstituentPositionEffect on Activity
MethoxyC3Enhances potency against Mtb
FluoroC2Increases selectivity and efficacy
BenzylC6Critical for binding affinity

The SAR analysis indicates that modifications at positions C2 and C6 significantly affect the compound's activity against both cancer cells and mycobacterial strains .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of various imidazo[1,2-b]pyridazine derivatives found that this compound was among the most potent inhibitors of cancer cell lines with IC50 values ranging from 0.08 to 12.07 µM. This study highlights its potential as a lead compound for developing new anticancer therapies targeting FLT3 mutations in AML patients .

Case Study 2: Antimycobacterial Activity

In a comparative study of various imidazo[1,2-b]pyridazines against Mycobacterium tuberculosis, the compound showed superior activity with MIC values significantly lower than those of other tested compounds. This suggests its viability as a candidate for further development in treating tuberculosis infections .

Properties

IUPAC Name

6-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-10-4-2-3-9(7-10)11-5-6-13-15-12(14)8-17(13)16-11/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKHANAHRZJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=C(N=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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